4-Amino-3-phenylbutan-1-ol
Overview
Description
4-Amino-3-phenylbutan-1-ol is an organic compound with the molecular formula C10H15NO It is a chiral molecule that contains both an amino group and a hydroxyl group, making it a versatile intermediate in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Amino-3-phenylbutan-1-ol involves the reduction of tert-butyl 3-cyano-3-phenylpropanoate using lithium aluminium hydride in tetrahydrofuran. The reaction is carried out at room temperature for approximately 2 hours. The mixture is then diluted with water, extracted with ethyl acetate, and the organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound typically involve similar reduction reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-phenylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as ceric ammonium nitrate in acetonitrile can be used to oxidize the hydroxyl group.
Reduction: Lithium aluminium hydride in tetrahydrofuran is commonly used for reducing the cyano group to an amino group.
Substitution: Various nucleophiles can be used to substitute the amino group under appropriate conditions.
Major Products Formed:
Oxidation: 4-Amino-3-phenylbutan-2-one
Reduction: 4-Amino-3-phenylbutane
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
4-Amino-3-phenylbutan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: Used in the production of fine chemicals and as a building block for various chemical syntheses.
Mechanism of Action
The mechanism of action of 4-Amino-3-phenylbutan-1-ol involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and enzyme activities .
Comparison with Similar Compounds
- 4-Amino-3-phenylbutan-2-ol
- 3-Amino-4-phenylbutan-1-ol
- 4-Phenylbutan-1-ol
Comparison: Similar compounds may lack one of these functional groups or have them in different positions, leading to different chemical properties and applications .
Properties
IUPAC Name |
4-amino-3-phenylbutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c11-8-10(6-7-12)9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZXXZZHXOYACN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590748 | |
Record name | 4-Amino-3-phenylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41175-40-0 | |
Record name | 4-Amino-3-phenylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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